![molecular formula C17H13N3O2 B2937920 3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid CAS No. 332025-85-1](/img/structure/B2937920.png)
3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid is a biochemical compound used for proteomics research . It has a molecular formula of C17H13N3O2 and a molecular weight of 291.30 .
Synthesis Analysis
The synthesis of indolo[2,3-b]quinoxaline derivatives, which includes this compound, has been reported in the literature . The majority of the approaches rely on transition-metal-catalyzed cross-coupling reactions, direct С–Н functionalization, and intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis
The molecular structure of this compound contains a total of 38 bonds, including 25 non-H bonds, 21 multiple bonds, 3 rotatable bonds, 1 double bond, and 20 aromatic bonds . It also includes 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 Pyrrole .Aplicaciones Científicas De Investigación
DNA and Protein Interaction
3-Indolo[2,3-b]quinoxaline compounds, including 3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid, exhibit a range of pharmacological activities, primarily through DNA intercalation. This mechanism is critical in understanding their potential in anticancer and antiviral therapies. The thermal stability of the compound-DNA complex, influenced by the types of substituents attached to the compound, is a key factor in elucidating these activities. Some derivatives, like NCA0424, B-220, and 9-OH-B-220, demonstrate strong DNA binding affinity, indicating their potential in drug design for various biological activities (Moorthy, Manivannan, Karthikeyan, & Trivedi, 2013).
Synthesis and Chemical Reactions
The compound has been synthesized through various methods, including the condensation of isatin and 5-nitroisatin with o-phenylenediamine. Its derivatives can undergo reactions like alkylation, forming quaternary salts and undergoing oxidation and demethylation processes. These reactions help in exploring its diverse chemical properties and potential applications in medicinal chemistry (Shulga & Shulga, 2020).
Microwave-assisted Synthesis
An efficient microwave-assisted synthesis method has been developed for this compound, offering advantages like higher yield, lower operating temperature, and reduced waste compared to traditional methods. This approach is significant for the eco-friendly and cost-effective production of the compound and its derivatives (Avula, Komsani, Koppireddi, & Yadla, 2015).
Antiviral and Interferon Inducing Activities
Some derivatives of this compound have shown promising results in antiviral activities and interferon induction. Their low toxicity and potential as potent interferon inducers highlight their significance in therapeutic applications against viral infections (Shibinskaya, Lyakhov, Mazepa, Andronati, Turov, Zholobak, & Spivak, 2010).
Propiedades
IUPAC Name |
3-indolo[3,2-b]quinoxalin-6-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-15(22)9-10-20-14-8-4-1-5-11(14)16-17(20)19-13-7-3-2-6-12(13)18-16/h1-8H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVWYUAXRQFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2937837.png)
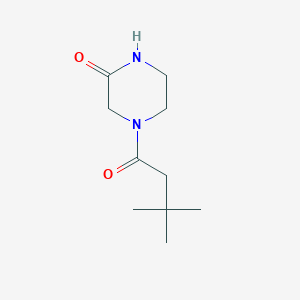
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937841.png)
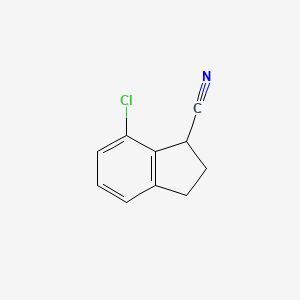


![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2937849.png)
![3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2937850.png)
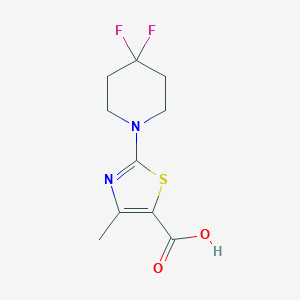
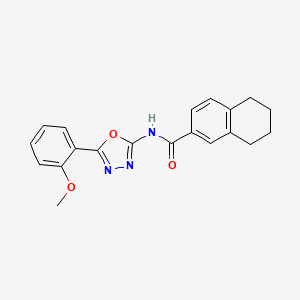
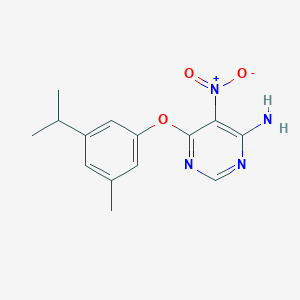
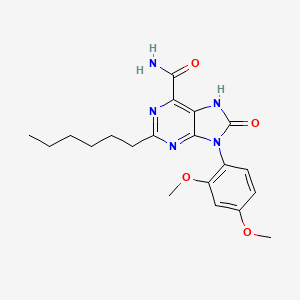

![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937860.png)